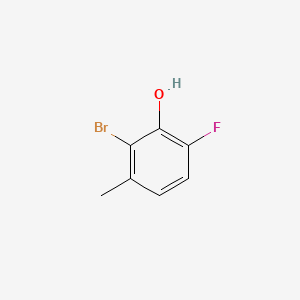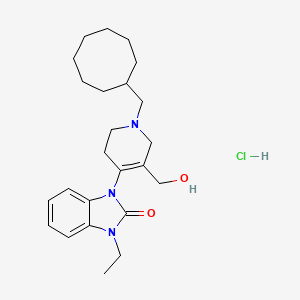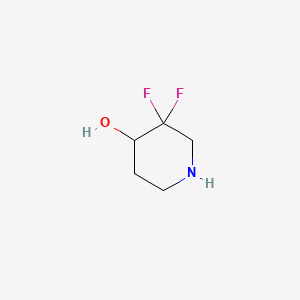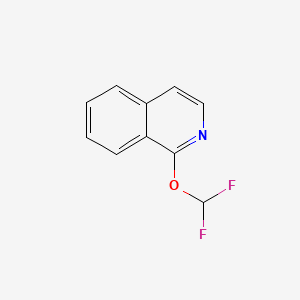![molecular formula C8H6ClN3O2 B572882 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate de méthyle CAS No. 1207518-63-5](/img/structure/B572882.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a methyl ester and a chlorine atom. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of various bioactive molecules.
Applications De Recherche Scientifique
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: This compound is used in the study of cell signaling pathways and apoptosis, providing insights into cellular mechanisms.
Pharmaceutical Industry: It is a key intermediate in the synthesis of various drugs, including those targeting inflammatory diseases and viral infections.
Mécanisme D'action
Target of Action
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has been identified as a potential inhibitor of the Janus kinase (JAK) family of enzymes . The JAK family of enzymes plays a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
The compound interacts with its targets, the JAK enzymes, by inhibiting their activity. This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway. By inhibiting the activity of JAK enzymes, the compound disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation .
Pharmacokinetics
Similar compounds have been shown to have suitable binding interactions with their target , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell division and death, potentially impacting tumor formation processes .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity
Analyse Biochimique
Biochemical Properties
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a key building block in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Cellular Effects
It is known that compounds with similar structures, such as JAK inhibitors, can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds, such as JAK inhibitors, exert their effects at the molecular level by inhibiting the activity of one or more of the JAK family of enzymes . This results in the disruption of the JAK-STAT signaling pathway, which can lead to a variety of diseases affecting the immune system .
Metabolic Pathways
It is known that similar compounds, such as JAK inhibitors, can interact with various enzymes and cofactors .
Subcellular Localization
It is known that similar compounds, such as JAK inhibitors, can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . . The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The pyrrolo[2,3-d]pyrimidine core can undergo oxidation and reduction reactions, although these are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typical conditions.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl ester group but shares the core structure.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains an additional iodine atom, offering different reactivity.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine: Substituted with an amine group instead of a carboxylate.
Uniqueness
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of a chlorine atom and a methyl ester group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile scaffold for drug development and other applications in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUCSJAQMGZHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731634 |
Source


|
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207518-63-5 |
Source


|
| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylate](/img/structure/B572799.png)


![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)
![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)





![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)

